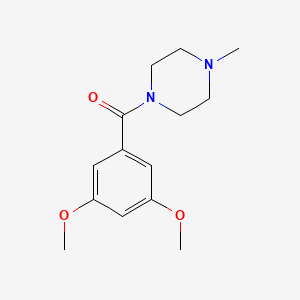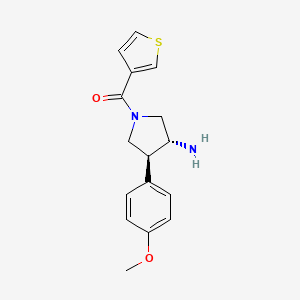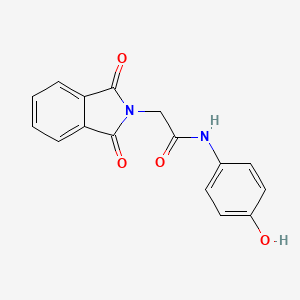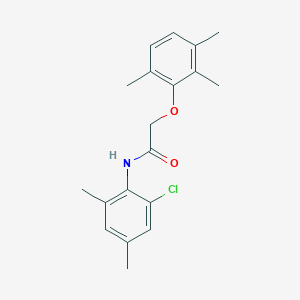amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)
4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein that plays a crucial role in the immune system, and its inhibition has been shown to have therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid is through the inhibition of JAK3. JAK3 is a protein that plays a crucial role in the immune system by signaling the production of cytokines, which are involved in inflammation. By inhibiting JAK3, 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid reduces the production of cytokines and thereby reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid are primarily related to its inhibition of JAK3. This inhibition leads to a reduction in the production of cytokines, which are involved in inflammation. As a result, the compound has anti-inflammatory effects and has been shown to improve symptoms in various autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid in lab experiments is its potency as a JAK3 inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of side effects and improve the accuracy of the results.
One of the limitations of the compound is its specificity for JAK3. While this specificity is desirable in some cases, it can limit its use in experiments that require inhibition of other JAK family members.
Orientations Futures
There are several future directions for research on 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid. One area of interest is in the development of more selective JAK3 inhibitors that can avoid off-target effects. Another area of research is in the combination of JAK3 inhibitors with other therapies, such as immune checkpoint inhibitors, to improve their efficacy in cancer treatment.
Additionally, there is ongoing research to investigate the potential of JAK3 inhibition in other diseases, such as multiple sclerosis and psoriasis. Finally, there is interest in the development of new synthetic routes for the compound that can improve its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid involves several steps. The starting material is 2-chlorophenol, which is converted to 2-chlorophenylacetic acid through a series of reactions. The 2-chlorophenylacetic acid is then reacted with methylamine to produce the corresponding amide. The amide is then reacted with 2-bromo-3-chloropropylamine to produce the desired product.
Applications De Recherche Scientifique
The potential applications of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid are vast and varied. One of the most promising areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. JAK3 inhibition has been shown to reduce inflammation and improve symptoms in these diseases.
Another potential application is in the treatment of various types of cancer. JAK3 inhibition has been shown to have antitumor effects in preclinical studies, and there is ongoing research to investigate its potential as a cancer therapy.
Propriétés
IUPAC Name |
4-[3-(2-chlorophenoxy)propyl-methylamino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-19(14-11(15(20)21)9-17-10-18-14)7-4-8-22-13-6-3-2-5-12(13)16/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBECMXNKYIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)C2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(2-Chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)


![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)

![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)